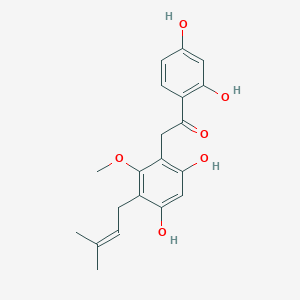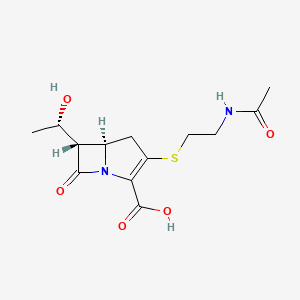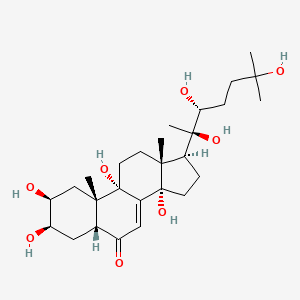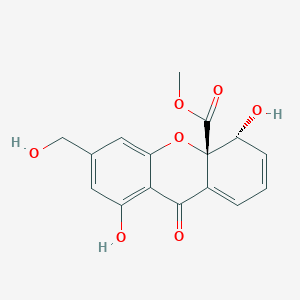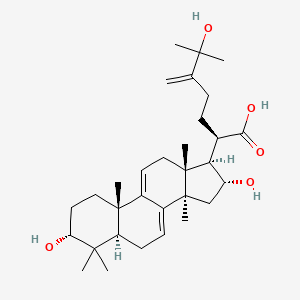amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)
4-{[(3S)-3-{[(7-methoxynaphthalen-2-yl)sulfonyl](methyl)amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RPR-120844 is a small molecule drug developed by Rhône-Poulenc Rorer, now known as Aventis SA. It is a potent and selective inhibitor of coagulation factor Xa, a key enzyme in the blood coagulation cascade. This compound has shown promise in the treatment of thrombosis, a condition characterized by the formation of blood clots within blood vessels .
Preparation Methods
The synthesis of RPR-120844 involves several steps:
Reduction of 5-bromothiophene-3-carbaldehyde: This step uses sodium borohydride in tetrahydrofuran to produce the corresponding carbinol.
Formation of 4-(hydroxymethyl)thiophene-2-carbonitrile: The carbinol is treated with zinc cyanide and palladium tetrakis (triphenylphosphine) in dimethylformamide.
Bromomethyl derivative formation: The resulting compound is reacted with tetrabromomethane and triphenylphosphine.
Condensation with 3(S)-(tert-butoxycarbonylamino)pyrrolidin-2-one: This step uses sodium hydride in tetrahydrofuran/dimethylformamide.
Deprotection and acylation: The amino group is deprotected with hydrochloric acid in ethyl acetate, followed by acylation with 7-methoxynaphthalene-2-sulfonyl chloride and triethylamine in dichloromethane.
Methylation and amidination: The final steps involve methylation with methyl iodide and potassium carbonate in dimethylformamide, followed by treatment with hydrochloric acid in ethanol and ammonia in methanol to convert the cyano group into the amidino group.
Chemical Reactions Analysis
RPR-120844 undergoes various chemical reactions, including:
Oxidation and Reduction: The initial reduction of 5-bromothiophene-3-carbaldehyde to its corresponding carbinol.
Substitution: The formation of 4-(hydroxymethyl)thiophene-2-carbonitrile and subsequent bromomethyl derivative.
Condensation: The reaction with 3(S)-(tert-butoxycarbonylamino)pyrrolidin-2-one.
Acylation and Methylation: The acylation with 7-methoxynaphthalene-2-sulfonyl chloride and methylation with methyl iodide.
Amidination: The conversion of the cyano group into the amidino group.
Scientific Research Applications
Chemistry: As a selective inhibitor of coagulation factor Xa, it has been used in studies to understand the structure-activity relationships of similar compounds.
Biology: It has been used to investigate the role of factor Xa in the coagulation cascade and its interactions with other proteins.
Medicine: RPR-120844 has shown promise as an antithrombotic agent, potentially useful in the treatment of conditions like deep vein thrombosis and pulmonary embolism.
Mechanism of Action
RPR-120844 exerts its effects by inhibiting coagulation factor Xa, a serine protease that plays a central role in the coagulation cascade. Factor Xa, in the presence of cofactor Va, calcium, and phospholipid membranes, forms the prothrombinase complex, which converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, leading to clot formation. By inhibiting factor Xa, RPR-120844 effectively prevents the formation of thrombin and subsequent clot formation .
Comparison with Similar Compounds
RPR-120844 is part of a class of compounds known as factor Xa inhibitors. Similar compounds include:
Apixaban: Another factor Xa inhibitor used as an anticoagulant.
Rivaroxaban: A widely used oral anticoagulant that also targets factor Xa.
Edoxaban: Another oral anticoagulant that inhibits factor Xa.
RPR-120844 is unique in its specific structure and high selectivity for factor Xa, with a Ki of 7 nm and selectivity greater than 150-fold over other proteases like thrombin, activated protein C, plasmin, and tissue plasminogen activator .
Properties
Molecular Formula |
C22H24N4O4S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-[[(3S)-3-[(7-methoxynaphthalen-2-yl)sulfonyl-methylamino]-2-oxopyrrolidin-1-yl]methyl]thiophene-2-carboximidamide |
InChI |
InChI=1S/C22H24N4O4S2/c1-25(19-7-8-26(22(19)27)12-14-9-20(21(23)24)31-13-14)32(28,29)18-6-4-15-3-5-17(30-2)10-16(15)11-18/h3-6,9-11,13,19H,7-8,12H2,1-2H3,(H3,23,24)/t19-/m0/s1 |
InChI Key |
YQYYTNCSSDRJHZ-IBGZPJMESA-N |
Isomeric SMILES |
CN([C@H]1CCN(C1=O)CC2=CSC(=C2)C(=N)N)S(=O)(=O)C3=CC4=C(C=CC(=C4)OC)C=C3 |
Canonical SMILES |
CN(C1CCN(C1=O)CC2=CSC(=C2)C(=N)N)S(=O)(=O)C3=CC4=C(C=CC(=C4)OC)C=C3 |
Synonyms |
((7'-methoxy-2-naphthalenesulfonyl)methylamino)-2-oxopyrrolidin-3-yl-4-(2-(aminoiminomethyl)methylthiophene)amide hydrochloride RPR 120844 RPR-120844 RPR120844 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


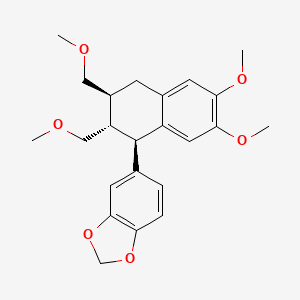
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)
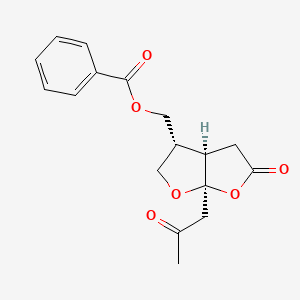

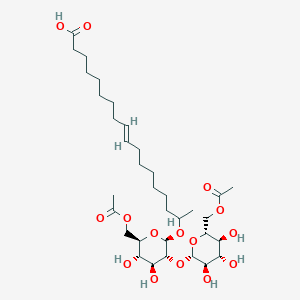
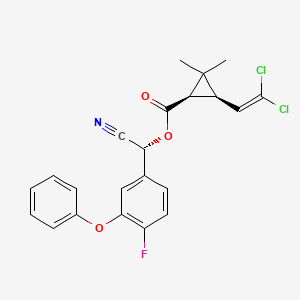
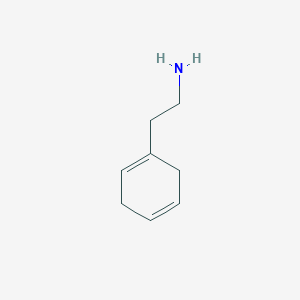
![methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate](/img/structure/B1247401.png)

